Cas no 2007908-69-0 (4-(Trifluoromethyl)-1H-indol-6-amine)

4-(Trifluoromethyl)-1H-indol-6-amine Chemical and Physical Properties
Names and Identifiers
-
- 4-(Trifluoromethyl)-1H-indol-6-amine
- 2007908-69-0
- MFCD30471185
-
- Inchi: 1S/C9H7F3N2/c10-9(11,12)7-3-5(13)4-8-6(7)1-2-14-8/h1-4,14H,13H2
- InChI Key: NLKPJHSQJGJYAN-UHFFFAOYSA-N
- SMILES: FC(C1C([H])=C(C([H])=C2C=1C([H])=C([H])N2[H])N([H])[H])(F)F
Computed Properties
- Exact Mass: 200.05613272g/mol
- Monoisotopic Mass: 200.05613272g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 41.8
4-(Trifluoromethyl)-1H-indol-6-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3742-500MG |
4-(trifluoromethyl)-1H-indol-6-amine |
2007908-69-0 | 95% | 500MG |
¥ 4,270.00 | 2023-03-08 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3742-250MG |
4-(trifluoromethyl)-1H-indol-6-amine |
2007908-69-0 | 95% | 250MG |
¥ 2,560.00 | 2023-03-08 | |
Ambeed | A605625-1g |
4-(Trifluoromethyl)-1H-indol-6-amine |
2007908-69-0 | 98% | 1g |
$801.0 | 2025-02-25 | |
1PlusChem | 1P0202GH-250mg |
4-(Trifluoromethyl)-1H-indol-6-amine |
2007908-69-0 | 98% | 250mg |
$243.00 | 2023-12-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | X197128A-1g |
4-(Trifluoromethyl)-1H-indol-6-amine |
2007908-69-0 | 0.98 | 1g |
¥8649.0 | 2024-07-24 | |
Aaron | AR0202OT-50mg |
4-(trifluoromethyl)-1H-indol-6-amine |
2007908-69-0 | 97% | 50mg |
$48.00 | 2025-02-17 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3742-1G |
4-(trifluoromethyl)-1H-indol-6-amine |
2007908-69-0 | 95% | 1g |
¥ 6,402.00 | 2023-03-08 | |
Ambeed | A605625-50mg |
4-(Trifluoromethyl)-1H-indol-6-amine |
2007908-69-0 | 98% | 50mg |
$62.0 | 2025-02-25 | |
1PlusChem | 1P0202GH-50mg |
4-(Trifluoromethyl)-1H-indol-6-amine |
2007908-69-0 | 98% | 50mg |
$56.00 | 2023-12-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | X197128A-100mg |
4-(Trifluoromethyl)-1H-indol-6-amine |
2007908-69-0 | 0.98 | 100mg |
¥1254.6 | 2024-07-24 |
4-(Trifluoromethyl)-1H-indol-6-amine Related Literature
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
-
Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
Additional information on 4-(Trifluoromethyl)-1H-indol-6-amine
Introduction to 4-(Trifluoromethyl)-1H-indol-6-amine (CAS No. 2007908-69-0)
4-(Trifluoromethyl)-1H-indol-6-amine, also known by its CAS number 2007908-69-0, is a versatile compound with significant potential in various fields of chemical and pharmaceutical research. This compound belongs to the class of indole derivatives, which are widely studied due to their diverse biological activities and therapeutic applications. The presence of a trifluoromethyl group and an amino group in its structure imparts unique chemical and biological properties, making it a valuable candidate for drug discovery and development.
The chemical structure of 4-(Trifluoromethyl)-1H-indol-6-amine is characterized by a six-membered indole ring with a trifluoromethyl substituent at the 4-position and an amino group at the 6-position. The trifluoromethyl group is known for its strong electron-withdrawing effect, which can influence the compound's reactivity, stability, and biological activity. The amino group, on the other hand, provides opportunities for further functionalization and conjugation with other molecules, enhancing its potential as a building block in synthetic chemistry.
Recent studies have highlighted the significance of 4-(Trifluoromethyl)-1H-indol-6-amine in various biological processes. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory properties. In vitro studies have demonstrated that it can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as a therapeutic agent for inflammatory diseases.
In addition to its anti-inflammatory effects, 4-(Trifluoromethyl)-1H-indol-6-amine has also been investigated for its neuroprotective properties. A study published in the European Journal of Pharmacology reported that this compound can protect neuronal cells from oxidative stress-induced damage. The mechanism behind this protective effect is believed to involve the activation of antioxidant defense systems and the modulation of signaling pathways involved in cell survival.
The pharmacological profile of 4-(Trifluoromethyl)-1H-indol-6-amine has been further explored in preclinical models. Animal studies have shown that this compound can cross the blood-brain barrier, making it a promising candidate for central nervous system (CNS) disorders. Its ability to modulate neurotransmitter systems and reduce neuroinflammation has been linked to potential applications in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Beyond its therapeutic applications, 4-(Trifluoromethyl)-1H-indol-6-amine has also found use in chemical biology research. Its unique structural features make it an excellent tool for probing biological processes and developing new assays. For example, it has been used as a scaffold for high-throughput screening (HTS) campaigns to identify novel compounds with specific biological activities.
The synthesis of 4-(Trifluoromethyl)-1H-indol-6-amine has been optimized using various synthetic routes. One common approach involves the reaction of 4-trifluoromethylindole with an appropriate amine source under controlled conditions. Recent advancements in catalytic methods have further improved the efficiency and yield of this synthesis, making it more accessible for large-scale production.
In conclusion, 4-(Trifluoromethyl)-1H-indol-6-amine (CAS No. 2007908-69-0) is a multifaceted compound with a wide range of applications in chemical and pharmaceutical research. Its unique chemical structure and biological properties make it a valuable tool for drug discovery, therapeutic development, and fundamental studies in biology. As research continues to uncover new insights into its mechanisms of action and potential uses, this compound is likely to play an increasingly important role in advancing our understanding of complex biological systems and developing innovative treatments for various diseases.
2007908-69-0 (4-(Trifluoromethyl)-1H-indol-6-amine) Related Products
- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)
- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)
- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)
- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)
- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)
- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)
- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)
- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)
- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)
- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)
